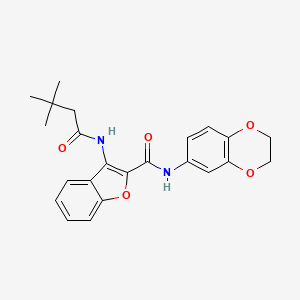![molecular formula C21H24N4O3S B2970753 2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1208634-62-1](/img/structure/B2970753.png)
2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound with potential applications across various scientific fields. It is known for its complex structure and unique chemical properties.
作用机制
Target of Action
Imidazo[1,2-a]pyridines, the core structure of the compound, are often used as the pharmacodynamic backbones of versatile drugs . They have been used in the development of pharmaceutical candidates for a variety of conditions, including anti-ulcer, anti-inflammatory, anti-viral, anti-bacterial, anti-cancer, anti-HIV, and anti-tuberculosis .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various chemical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines, especially c3-positioned c-c and c-x (o/n/s) bond construction, has attracted widespread attention . This suggests that the compound might interact with biochemical pathways involving these types of bonds.
Pharmacokinetics
The functional group tolerance and high yields achieved in the synthesis of sulfonylmethyl imidazo[1,2-a]pyridines suggest potential bioavailability.
Result of Action
Imidazo[1,2-a]pyridines are often used as the pharmacodynamic backbones of versatile drugs , suggesting that they may have diverse molecular and cellular effects depending on the specific targets and pathways they interact with.
Action Environment
The synthesis of imidazo[1,2-a]pyridines involves various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis , which could potentially be influenced by environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. Key steps might include:
Formation of imidazo[1,2-a]pyridine core: : Using a cyclization reaction.
Incorporation of tetrahydroisoquinoline moiety: : Achieved through a nucleophilic substitution reaction.
Attachment of the propylsulfonyl group: : Often via sulfonation.
Final acylation to form the carboxamide: : Using a suitable acylating agent.
Industrial Production Methods
Industrially, the synthesis may utilize continuous flow reactions to increase yield and efficiency. Automation and optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, are key for large-scale production.
化学反应分析
Types of Reactions
2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide can undergo:
Oxidation: : Often with oxidizing agents like hydrogen peroxide.
Reduction: : Using reducing agents such as lithium aluminum hydride.
Substitution Reactions: : Both nucleophilic and electrophilic substitutions are possible.
Hydrolysis: : Under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, sulfonyl chlorides.
Hydrolysis: : Dilute acids or bases.
Major Products
Oxidation Products: : Corresponding sulfone derivatives.
Reduction Products: : Reduced amines and alcohols.
Substitution Products: : Varied depending on substituents used.
Hydrolysis Products: : Carboxylic acids and amines.
科学研究应用
Chemistry
Used in catalysis and as a building block in organic synthesis.
Biology
Investigated for potential bioactivity against various microorganisms.
Medicine
Explored for its potential therapeutic properties in drug development.
Industry
Utilized in the synthesis of specialty chemicals and advanced materials .
相似化合物的比较
Similar Compounds
2-methyl-N-(2-sulfonyltetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide
N-(2-(propylsulfonyl)isoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide
N-(2-(propylsulfonyl)tetrahydroisoquinolin-1-yl)imidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
What makes this compound unique is its specific arrangement of functional groups, providing a distinct profile in terms of reactivity and potential applications. The propylsulfonyl and tetrahydroisoquinoline moieties, in particular, contribute to its distinctive properties compared to other similar compounds.
属性
IUPAC Name |
2-methyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-3-12-29(27,28)24-11-9-16-7-8-18(13-17(16)14-24)23-21(26)20-15(2)22-19-6-4-5-10-25(19)20/h4-8,10,13H,3,9,11-12,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKBSFZTTTZEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(N=C4N3C=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

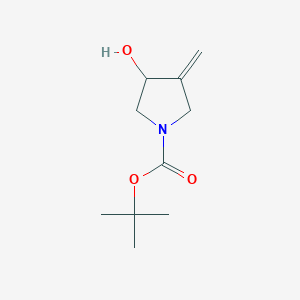
![N'-(3-chloro-4-methoxyphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide](/img/structure/B2970673.png)
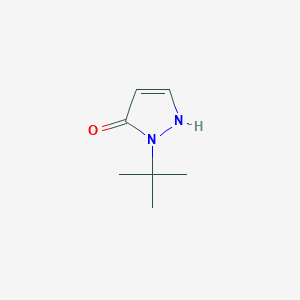
![Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate](/img/structure/B2970675.png)
![3-(3,5-dimethylphenyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2970678.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2970680.png)

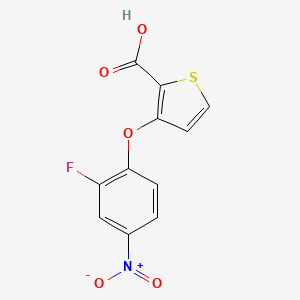
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide](/img/structure/B2970684.png)
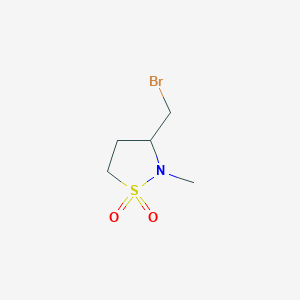
![(E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime](/img/structure/B2970687.png)
![2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2970690.png)
